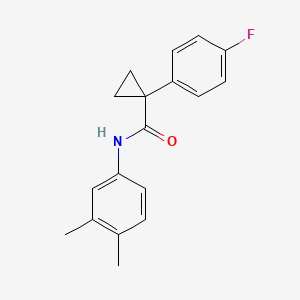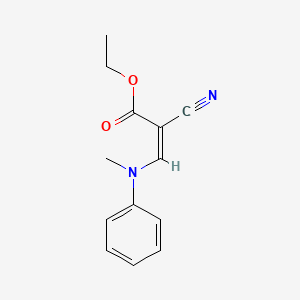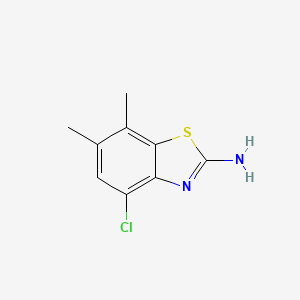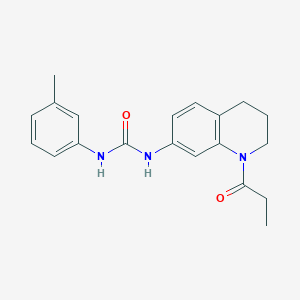![molecular formula C21H17N3O3S B6574697 N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide CAS No. 1171411-41-8](/img/structure/B6574697.png)
N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Orientations Futures
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that future research will continue to investigate and develop new structural prototypes with more effective pharmacological activity.
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules known as indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents . .
Mode of Action
Based on the properties of similar indole derivatives, it can be inferred that the compound likely interacts with its targets by binding to them, thereby modulating their activity . The exact nature of these interactions and the resulting changes in cellular processes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, although the specific pathways and their downstream effects are yet to be elucidated.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound likely has diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which are involved in the inflammatory response . The interaction with COX-2 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its activity and reducing the production of pro-inflammatory prostaglandins. This inhibition is crucial for its potential use as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound has been observed to downregulate the expression of pro-inflammatory cytokines and upregulate anti-inflammatory cytokines, thereby exerting an anti-inflammatory effect . Additionally, it affects cellular metabolism by inhibiting the activity of enzymes involved in the arachidonic acid pathway, leading to decreased production of inflammatory mediators.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of COX-2 enzyme activity by binding to its active site . This binding prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Additionally, the compound may interact with other biomolecules, such as nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. By inhibiting NF-κB activation, the compound further reduces the expression of pro-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the anti-inflammatory effects of the compound are sustained over time, with no significant loss of efficacy. Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways that counteract its inhibitory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation without causing significant adverse effects . At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage. Therefore, careful dosage optimization is necessary to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound may influence metabolic flux by altering the levels of key metabolites involved in the inflammatory response.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules . Additionally, it may translocate to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins. The localization of the compound is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments.
Propriétés
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-22-18-10-5-14(23-20(25)19-4-3-11-28-19)12-17(18)21(26)24(13)15-6-8-16(27-2)9-7-15/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGPTIQFFPWPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B6574615.png)

![1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6574631.png)
![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B6574646.png)


![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)
![3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6574668.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)

![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)
